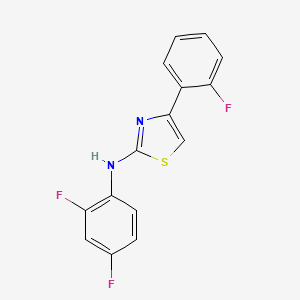
2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole is an organofluorine compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes a thiazole ring substituted with difluorophenyl and fluorophenyl groups. This compound is of interest due to its potential biological activities and its role in the development of new pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole typically involves the reaction of 2,4-difluoroaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines and other reduced derivatives
Substitution: Various substituted thiazole derivatives
Aplicaciones Científicas De Investigación
2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(2,4-difluorophenyl)thiazole
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 2-Amino-4-(4-chlorophenyl)thiazole
Uniqueness
2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluorophenyl and fluorophenyl groups enhances its potential interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C15H9F3N2S |
|---|---|
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-4-(2-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H9F3N2S/c16-9-5-6-13(12(18)7-9)19-15-20-14(8-21-15)10-3-1-2-4-11(10)17/h1-8H,(H,19,20) |
Clave InChI |
GMWDFSJMTSMVFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




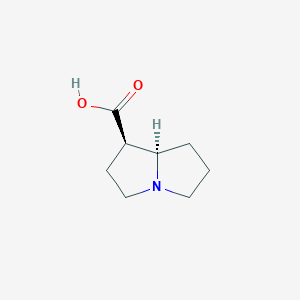
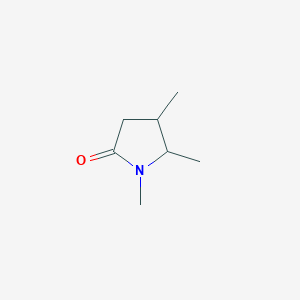
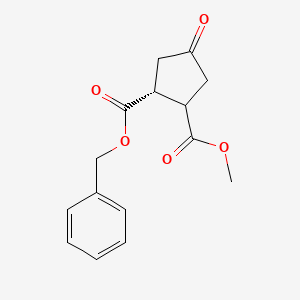
![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)
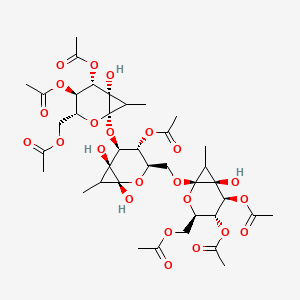
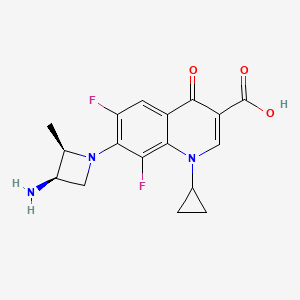
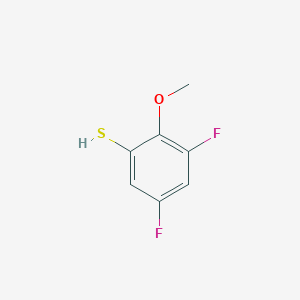
![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)


![2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866367.png)
![2-Bromo-5-(methylthio)benzo[d]oxazole](/img/structure/B12866369.png)
